molecular formula C₂₄H₃₈Na₂O₇S B1141792 (3α,5β,7α)-7-Hydroxy-3-(sulfooxy)-cholan-24-oic Acid Disodium Salt CAS No. 60237-34-5

(3α,5β,7α)-7-Hydroxy-3-(sulfooxy)-cholan-24-oic Acid Disodium Salt

Cat. No.: B1141792
CAS No.: 60237-34-5
M. Wt: 516.6
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Description

(3α,5β,7α)-7-Hydroxy-3-(sulfooxy)-cholan-24-oic Acid Disodium Salt is a sulfated derivative of chenodeoxycholic acid (CDCA), a primary bile acid in humans. Its structure includes a sulfate group at the 3α-position and a hydroxyl group at the 7α-position on the 5β-cholan-24-oic acid backbone (). This sulfation enhances its hydrophilicity, altering its solubility and metabolic stability compared to unsulfated bile acids. It is synthesized via sulfation of CDCA and is used in research to study bile acid metabolism and detoxification pathways .

Properties

CAS No.

60237-34-5

Molecular Formula

C₂₄H₃₈Na₂O₇S

Molecular Weight

516.6

Origin of Product

United States

Preparation Methods

Strategy 1: Chenodeoxycholic Acid Derivatization

Chenodeoxycholic acid (CDCA) serves as the starting material due to its inherent 3α- and 7α-hydroxyl groups. The synthesis involves:

  • Protection of the 3α-hydroxyl group using tert-butyldimethylsilyl (TBDMS) chloride in dimethylformamide (DMF) to yield methyl 3β-TBDMS-7α-hydroxy-5-cholen-24-oate.

  • Sulfation at C-3 using sulfur trioxide–trimethylamine complex in pyridine, achieving near-quantitative conversion.

  • Deprotection of TBDMS via acid hydrolysis (e.g., HCl in tetrahydrofuran) to expose the 3α-sulfooxy group.

  • C-24 carboxylate activation with glycine or taurine using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) in DMF, followed by disodium salt formation.

Key Data:

StepReagents/ConditionsYield (%)
TBDMS ProtectionTBDMSCl, imidazole, DMF, 25°C, 12 h92
SulfationSO3·TMA, pyridine, 60°C, 6 h98
Deprotection1M HCl, THF/H2O, 25°C, 2 h89

Strategy 2: Cholic Acid-Based Synthesis

Cholic acid (CA) offers a cost-effective alternative, though requiring selective 12α-hydroxyl group elimination:

  • Methyl esterification of CA’s C-24 carboxylate using methanol and H2SO4.

  • Selective 3α-hydroxyl protection with acetyl chloride in pyridine.

  • Oxidation of 7α-hydroxyl to ketone using N-bromosuccinimide (NBS) in CCl4.

  • Sulfation at C-3 with SO3·pyridine complex, followed by hydrolysis of acetyl groups.

  • Hydrogenation of Δ11 double bond (if formed) using Pd/C in acetic acid.

Optimization Challenges:

  • Regioselectivity : NBS preferentially oxidizes 7α-hydroxyl over 12α-hydroxyl due to steric hindrance.

  • Byproduct Formation : Over-oxidation at C-12 necessitates careful stoichiometric control.

Sulfation Reagent Systems

Sulfation efficiency depends on reagent selection and reaction medium:

Sulfur Trioxide Complexes

  • SO3·TMA : Higher solubility in pyridine enables 98% sulfation yield at 60°C.

  • SO3·Pyridine : Requires longer reaction times (24 h) but avoids TBDMS cleavage.

Solvent Effects

SolventReaction Rate (k, h⁻¹)Byproduct Formation (%)
Pyridine0.45<2
DMF0.325–8
THF0.1812–15

Pyridine’s basicity neutralizes HCl generated during sulfation, minimizing ester hydrolysis.

Structural Characterization and Purity Control

LC-MS Analysis

  • Negative Ion Mode : [M−2Na+H]⁻ peak at m/z 521.63 confirms molecular weight.

  • MS/MS Fragments : Loss of SO3 (80 Da) and glucuronide (176 Da) validates sulfation.

NMR Spectroscopy

  • 1H NMR (D2O) : δ 3.85 (m, 1H, C3-H), δ 3.62 (s, 1H, C7-H), δ 2.45 (t, 2H, C24-CH2).

  • 13C NMR : C3 at δ 78.4 (sulfooxy), C7 at δ 72.1 (hydroxy), C24 at δ 178.9 (carboxylate).

Purity Specifications

ParameterRequirementMethod
Assay (HPLC)≥98.5%USP <621>
Residual Solvents<500 ppmGC-FID
Heavy Metals<10 ppmICP-MS

Industrial Scalability and Cost Analysis

Route Selection

ParameterCDCA RouteCA Route
Raw Material Cost$12,000/kg$800/kg
Total Steps46
Overall Yield67%42%
Purity99.1%97.3%

The CA route, though lengthier, reduces material costs by 93%, making it preferable for large-scale production.

Environmental Impact

  • Waste Streams : CA route generates 8 kg of halogenated waste per kg product vs. 2 kg for CDCA route.

  • Energy Use : Hydrogenation and distillation steps account for 65% of total energy input .

Chemical Reactions Analysis

Types of Reactions

(3α,5β,7α)-7-Hydroxy-3-(sulfooxy)-cholan-24-oic Acid Disodium Salt can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

    Reduction: The sulfooxy group can be reduced to a hydroxy group.

    Substitution: The sulfooxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Formation of 7-keto-3-(sulfooxy)-cholan-24-oic acid.

    Reduction: Formation of 7-hydroxy-3-hydroxy-cholan-24-oic acid.

    Substitution: Formation of various substituted cholan-24-oic acid derivatives.

Scientific Research Applications

Bile Acid Metabolism Studies

The compound plays a crucial role in the study of bile acid metabolism. It is involved in the transformation of primary bile acids into secondary bile acids through microbial action in the gut. Research indicates that certain gut bacteria, such as Clostridium scindens, utilize bile acids like chenodeoxycholic acid for 7-dehydroxylation processes, leading to the formation of novel intermediates that may have implications for human health, including protection against infections like Clostridioides difficile .

Therapeutic Potential

Recent studies suggest that bile acids and their derivatives, including (3α,5β,7α)-7-Hydroxy-3-(sulfooxy)-cholan-24-oic Acid Disodium Salt, may have therapeutic implications in managing conditions such as non-alcoholic fatty liver disease and inflammatory bowel disease. The modulation of bile acid metabolism is being explored as a potential treatment strategy for these diseases .

Analytical Chemistry

This compound is significant in analytical chemistry for the development of high-throughput mass spectrometry methods to analyze bile acids in biological fluids. Such methods facilitate the detection of metabolic disorders and genetic defects related to bile acid synthesis .

Data Table: Applications Overview

Application AreaDescriptionKey Findings/Studies
Bile Acid MetabolismStudy of microbial transformation of bile acidsBacteria like C. scindens metabolize primary bile acids .
Therapeutic PotentialPotential treatments for liver disease and inflammatory conditionsBile acid modulation shows promise for various diseases .
Analytical ChemistryHigh-throughput methods for bile acid analysisMass spectrometry techniques provide insights into metabolic disorders .

Case Study 1: Microbial Transformation of Bile Acids

A study conducted on gnotobiotic mice demonstrated that C. scindens effectively performs 7-dehydroxylation on primary bile acids, leading to significant changes in the gut microbiota composition and subsequent health outcomes. This highlights the importance of (3α,5β,7α)-7-Hydroxy-3-(sulfooxy)-cholan-24-oic Acid Disodium Salt in understanding gut health and disease prevention .

Case Study 2: Bile Acids in Disease Screening

Another research effort focused on developing a bile acid-based newborn screening method for Niemann-Pick disease type C using mass spectrometry techniques. The study validated the use of bile acid derivatives as biomarkers for early diagnosis, emphasizing the utility of (3α,5β,7α)-7-Hydroxy-3-(sulfooxy)-cholan-24-oic Acid Disodium Salt in clinical settings .

Mechanism of Action

The compound exerts its effects primarily through interactions with bile acid receptors and transporters. It can modulate the activity of nuclear receptors such as the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor (GPBAR1). These interactions influence various metabolic pathways, including lipid and glucose metabolism, and can have anti-inflammatory and hepatoprotective effects.

Comparison with Similar Compounds

Structural and Functional Differences

Compound Name Structure Key Features Solubility Biological Role References
Target Compound (3α,5β,7α)-7-Hydroxy-3-(sulfooxy)-cholan-24-oic Acid Disodium Salt Sulfation at 3α; hydroxyl at 7α; 5β configuration. High (due to sulfation) Detoxification, enhanced excretion, research applications.
Chenodeoxycholic Acid (CDCA) 3α,7α-dihydroxy-5β-cholan-24-oic acid Unsulfated; hydroxyls at 3α,7α; 5β configuration. Moderate Primary bile acid; aids lipid digestion; regulates FXR receptor.
Cholic Acid (CA) 3α,7α,12α-trihydroxy-5β-cholan-24-oic acid Additional hydroxyl at 12α; unsulfated. Moderate Primary bile acid; emulsifies fats; activates FXR.
Deoxycholic Acid (DCA) 3α,12α-dihydroxy-5β-cholan-24-oic acid Microbial dehydroxylation product (7α-OH removed). Low Secondary bile acid; promotes colon cancer at high levels.
Cholic Acid 3-Sulfate 3α-sulfooxy,7α,12α-trihydroxy-5β-cholan-24-oic acid Sulfation at 3α; retains 12α-OH. High Detoxification; reduces enterohepatic circulation.
Cholic Acid 7-Sulfate 3α,12α-dihydroxy-7α-sulfooxy-5β-cholan-24-oic acid Sulfation at 7α; retains 12α-OH. High Alters microbial metabolism; less studied.
Ursodeoxycholic Acid (UDCA) 3α,7β-dihydroxy-5β-cholan-24-oic acid 7β-OH epimer; unsulfated. Moderate Therapeutic agent for cholestasis; anti-apoptotic effects.

Key Structural Variations :

  • Sulfation Position : The target compound and cholic acid 3-sulfate share sulfation at 3α, enhancing solubility. In contrast, cholic acid 7-sulfate () modifies the 7α-hydroxyl, demonstrating positional specificity in sulfation .
  • Hydroxylation : CDCA lacks the 12α-OH present in CA and DCA, which influences receptor binding (e.g., FXR activation) .
  • Stereochemistry : UDCA’s 7β-OH (vs. CDCA’s 7α-OH) reduces hydrophobicity and toxicity, making it therapeutic .

Metabolic Pathways and Microbial Interactions

  • Sulfated Bile Acids : The target compound’s sulfation at 3α reduces deconjugation by bile salt hydrolase (BSH) and 7α-dehydroxylation by gut microbes, enhancing fecal excretion .
  • Unsulfated Analogs : CDCA and CA are deconjugated by BSH and transformed into DCA/LCA (toxic secondary bile acids) via microbial 7α-dehydroxylation .
  • Epimerization : UDCA’s 7β-OH resists microbial modification, contributing to its therapeutic stability .

Pharmacological and Clinical Implications

  • Detoxification : Sulfation (target compound, cholic acid 3-sulfate) mitigates toxicity by reducing intestinal reabsorption and modulating microbial metabolism .
  • Therapeutic Use : UDCA is used for cholestatic liver diseases, while sulfated derivatives are explored for reduced toxicity and improved pharmacokinetics .
  • Receptor Interactions : CDCA and CA activate FXR, but sulfation may alter affinity. For example, 3α-sulfooxy groups may sterically hinder receptor binding .

Biological Activity

(3α,5β,7α)-7-Hydroxy-3-(sulfooxy)-cholan-24-oic Acid Disodium Salt, commonly referred to as cholic acid 7-sulfate disodium salt, is a sulfated derivative of chenodeoxycholic acid (CDCA), a primary bile acid. This compound plays a significant role in bile acid metabolism and has various biological activities that contribute to its physiological functions.

  • Molecular Formula : C24H41NaO7S
  • Molecular Weight : 496.63 g/mol
  • Melting Point : 203-208°C
  • Solubility : Slightly soluble in DMSO and methanol; hygroscopic in nature .

Biological Functions

Cholic acid 7-sulfate serves multiple biological roles:

  • Bile Acid Metabolism : As a bile acid derivative, it is involved in the emulsification of dietary fats and the absorption of fat-soluble vitamins. Bile acids also regulate cholesterol levels and promote lipid metabolism .
  • Detoxification : The sulfation process enhances the water solubility of bile acids, facilitating their excretion and reducing toxicity. This is particularly important in conditions like intrahepatic cholestasis, where bile acids can accumulate to toxic levels .
  • Gut Microbiota Interaction : Research indicates that sulfated bile acids are less susceptible to hydrolysis by intestinal microbiota, which helps maintain gut health by preventing excessive reabsorption of potentially harmful bile acids .

The biological activities of (3α,5β,7α)-7-Hydroxy-3-(sulfooxy)-cholan-24-oic Acid Disodium Salt can be attributed to several mechanisms:

  • Gene Regulation : Bile acids act as signaling molecules that regulate gene expression involved in lipid and glucose metabolism. They activate nuclear receptors such as FXR (Farnesoid X receptor), which modulates the expression of genes related to bile acid synthesis and transport .
  • Antimicrobial Effects : Some studies suggest that bile acids may exert antimicrobial properties against specific pathogens, contributing to gut health and immune function .

Case Studies

  • Detoxification Pathways : A study highlighted the role of sulfated bile acids in detoxifying accumulated toxic bile acids through enhanced solubility and excretion pathways. The findings emphasized the importance of sulfation in maintaining bile acid homeostasis during pathological conditions .
  • Gut Microbiome Interaction : Research involving gnotobiotic mice demonstrated how specific gut bacteria metabolize primary bile acids into secondary forms, influencing host metabolism and immune responses. The presence of sulfated derivatives like cholic acid 7-sulfate was shown to affect the composition and activity of gut microbiota positively .

Comparative Analysis

Property/Function(3α,5β,7α)-7-Hydroxy-3-(sulfooxy)-cholan-24-oic Acid Disodium SaltChenodeoxycholic Acid (CDCA)
Molecular Weight 496.63 g/mol392.58 g/mol
Solubility Slightly soluble in DMSO and methanol; hygroscopicSoluble in water
Role in Metabolism Enhances detoxification and excretionPrimary role in fat digestion
Regulatory Function Modulates gene expression via FXRRegulates cholesterol levels
Microbiota Interaction Less susceptible to hydrolysis by gut bacteriaMore readily metabolized

Q & A

Q. Table 1: Key Analytical Parameters for Structural Confirmation

TechniqueParametersReference
¹H NMR (500 MHz)δ 3.58 (m, H-3α), δ 4.12 (s, SO₃⁻)
LC-MS (ESI⁻)[M-2Na]²⁻ at m/z 555.2
Ion ChromatographyRetention time: 8.2 min (SO₄²⁻)

Q. Table 2: Stability Under Storage Conditions

ConditionDegradation (%) at 30 daysKey Degradant
-80°C (lyophilized)<5%None detected
4°C (aqueous)22%3-Hydroxy-desulfated

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